molecular formula C16H27ClN2O2 B126371 Dimethocaine hydrochloride CAS No. 553-63-9

Dimethocaine hydrochloride

Cat. No.: B126371
CAS No.: 553-63-9
M. Wt: 314.8 g/mol
InChI Key: WWTWKTDXBNHESE-UHFFFAOYSA-N

Description

Dimethocaine (hydrochloride), also known as larocaine, is a synthetic compound with local anesthetic properties. It was originally synthesized by the Hoffmann-La Roche company in 1930 and gained popularity in the United States as a local anesthetic during the 1930s. Dimethocaine is structurally related to cocaine and procaine, and it acts as a dopamine-reuptake inhibitor, producing stimulatory effects similar to those of cocaine .

Mechanism of Action

Target of Action

Dimethocaine hydrochloride primarily targets the dopamine transporter . This transporter controls the dynamics of the neurotransmitter dopamine, which plays a crucial role in many functions, including movement, cognition, and mood .

Mode of Action

This compound acts as a dopamine reuptake inhibitor . It blocks the dopamine transporters (DAT), thereby inhibiting the uptake of dopamine . This action is similar to that of cocaine, although dimethocaine is less potent .

Biochemical Pathways

The inhibition of dopamine reuptake by this compound affects the dopaminergic pathways . This results in an increase in the concentration of dopamine in the synaptic cleft, leading to enhanced and prolonged dopaminergic action .

Pharmacokinetics

This compound is mainly metabolized by N-acetylation, N-deethylation, or hydroxylation . The endogenous N-acetylation, a significant part of dimethocaine metabolism, is catalyzed by the NAT2 isozyme . This metabolic understanding emphasizes the potential for individual pharmacokinetic variations due to enzyme polymorphism, which could affect DMC’s safety profile .

Result of Action

The inhibition of dopamine reuptake by this compound leads to a stimulatory effect . This effect resembles that of cocaine, although dimethocaine is less potent . Just like cocaine, dimethocaine is addictive due to its stimulation of the reward pathway in the brain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is supplied in the form of a hydrochloride, a white crystalline powder soluble in water up to 50% . This solubility can affect its bioavailability and, consequently, its pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethocaine is synthesized through the esterification of 4-aminobenzoic acid with 2,2-dimethyl-3-diethylaminopropanol. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The resulting product is then purified and converted into its hydrochloride salt form to enhance its solubility in water .

Industrial Production Methods

Industrial production of dimethocaine involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Dimethocaine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    4-Aminobenzoic Acid: Formed from ester hydrolysis.

    2,2-Dimethyl-3-diethylaminopropanol: Formed from ester hydrolysis.

    Hydroxylated Metabolites: Formed from hydroxylation reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Dimethocaine

Dimethocaine’s uniqueness lies in its dual action as both a local anesthetic and a dopamine-reuptake inhibitor. This combination of properties makes it a valuable compound for research in both anesthesiology and neuropharmacology .

Properties

IUPAC Name

[3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTWKTDXBNHESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94-15-5 (Parent)
Record name Dimethocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70970620
Record name 3-(Diethylamino)-2,2-dimethylpropyl 4-aminobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553-63-9
Record name Dimethocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Diethylamino)-2,2-dimethylpropyl 4-aminobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHOCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z768GH360Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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